3-(3-Biphenylyl)propanal is an organic compound characterized by a propanal group attached to a biphenyl structure. Its molecular formula is , and it has a molecular weight of approximately 226.28 g/mol. This compound features a unique biphenyl arrangement, which consists of two phenyl rings connected by a single bond, providing distinct physical and chemical properties that can be exploited in various applications.
The synthesis of 3-(3-Biphenylyl)propanal typically involves several methods:
Each method has its advantages regarding yield and purity, depending on the specific reaction conditions employed.
3-(3-Biphenylyl)propanal finds applications in various fields:
Several compounds share structural similarities with 3-(3-Biphenylyl)propanal. Below is a comparison highlighting their uniqueness:
The uniqueness of 3-(3-Biphenylyl)propanal lies in its specific arrangement of functional groups and biphenyl structure, which may impart distinct chemical reactivity and biological properties compared to these similar compounds.
The IUPAC name 3-(3-biphenylyl)propanal denotes a propanal chain (CH₂CH₂CHO) attached to the third carbon of a biphenyl group. Its CAS registry number, 136415-88-8, uniquely identifies this compound in chemical databases. Synonyms include 3-(3-Biphenylyl)propionaldehyde and Benzenepropanal, 3-biphenylyl-, though these variants are less commonly cited. The structural similarity to 3,3-diphenylpropanal (CAS 4279-81-6) underscores the role of aromatic substitution in modulating physicochemical properties.
The molecular formula C₁₅H₁₄O corresponds to a molar mass of 210.27 g/mol. Structural isomerism arises from potential variations in biphenyl linkage positions (e.g., 4-biphenylyl vs. 3-biphenylyl) and aldehyde chain branching. For instance, 3-(3-tert-butylphenyl)propanal (C₁₃H₁₈O) demonstrates how substituents like tert-butyl groups alter steric and electronic profiles, though such modifications are absent in 3-(3-biphenylyl)propanal.
| Property | 3-(3-Biphenylyl)propanal | 3,3-Diphenylpropanal | 3-(3-tert-butylphenyl)propanal |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₄O | C₁₅H₁₄O | C₁₃H₁₈O |
| Molar Mass (g/mol) | 210.27 | 210.27 | 190.28 |
| CAS Number | 136415-88-8 | 4279-81-6 | 1023288-21-2 |
Key IR absorptions for 3-(3-biphenylyl)propanal include:
Hypothetical fragmentation pathways, based on similar aldehydes, suggest:
Palladium-catalyzed hydrogenation represents a cornerstone in the synthesis of 3-(3-Biphenylyl)propanal, particularly for reducing cinnamaldehyde derivatives to their corresponding propanal forms. The Suzuki-Miyaura cross-coupling reaction, as demonstrated in biphenyl synthesis, employs palladium catalysts to couple aryl halides with boronic acids under inert atmospheres [3]. For instance, reducing 3-(3-biphenylyl)propenal (a cinnamaldehyde analog) using palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) at 1–3 atm pressure yields 3-(3-Biphenylyl)propanal with >90% efficiency [3]. Key to this process is the selective hydrogenation of the α,β-unsaturated aldehyde without over-reducing the biphenyl core.
Recent studies have optimized catalyst loading, with 5 mol% Pd/C achieving full conversion in toluene at 80°C [3]. The use of ligands such as triphenylphosphine (PPh₃) enhances selectivity by stabilizing the palladium intermediate, minimizing side reactions such as decarbonylation [3]. Kinetic studies reveal a first-order dependence on both substrate and hydrogen concentration, underscoring the importance of gas diffusion rates in reaction scalability [3].
Solvent choice profoundly impacts hydrogenation efficiency and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate reaction rates due to their ability to stabilize charged intermediates, whereas nonpolar solvents like toluene favor thermodynamic control [3]. A comparative analysis of solvent effects is summarized in Table 1.
Table 1: Solvent Effects on Palladium-Catalyzed Hydrogenation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 6 | 92 |
| DMF | 36.7 | 3 | 88 |
| Ethanol | 24.3 | 4 | 85 |
Notably, ethanol—a green solvent—offers a balance between reaction rate and environmental impact, though its moderate polarity occasionally leads to byproduct formation via aldol condensation [3]. Mixing solvents (e.g., toluene:ethanol 4:1) has emerged as a strategy to harmonize kinetic and selectivity requirements [3].
The propanal group in 3-(3-Biphenylyl)propanal serves as a versatile handle for oxidation to carboxylic acid derivatives. Treatment with potassium permanganate (KMnO₄) in acidic aqueous conditions converts the aldehyde to 3-(3-Biphenylyl)propanoic acid with >95% yield . Alternatively, catalytic oxidation using ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in a biphasic water:dichloromethane system achieves comparable yields under milder conditions .
Mechanistic studies indicate that the oxidation proceeds via a hydrate intermediate, with the rate-determining step involving C–H bond cleavage adjacent to the carbonyl group . Steric hindrance from the biphenyl moiety slightly decelerates the reaction, necessitating extended reaction times (8–12 h) compared to simpler aldehydes .
Halogenated biphenyls, particularly 3-bromo-1,1′-biphenyl, are pivotal precursors for constructing the biphenyl-propanal framework. The Hiyama cross-coupling reaction, which employs organosilicon reagents, has been adapted to couple 3-bromobiphenyl with allyltrimethoxysilane in the presence of palladium catalysts [3]. This method avoids toxic tin reagents and achieves 85–90% yields under refluxing dioxane [3].
A notable advancement involves the use of tert-butyldimethylsilyl (TBS)-protected propanal derivatives, which mitigate undesired side reactions during coupling. Post-coupling deprotection with tetrabutylammonium fluoride (TBAF) liberates the free aldehyde, completing the synthesis [3].
Efforts to align 3-(3-Biphenylyl)propanal synthesis with green chemistry principles have focused on solvent reduction, catalyst recycling, and energy efficiency. Microwave-assisted Suzuki-Miyaura coupling reduces reaction times from hours to minutes while maintaining yields above 90% [3]. Additionally, aqueous-phase reactions using water-soluble palladium catalysts (e.g., Pd nanoparticles stabilized by polyvinylpyrrolidone) eliminate organic solvents entirely [3].
Life-cycle assessments (LCAs) comparing traditional and green methods highlight a 40% reduction in carbon footprint when using renewable solvents (e.g., cyclopentyl methyl ether) and catalytic hydrogenation over stoichiometric reductions [3].
The compound 3-(3-biphenylyl)propanal (CAS: 136415-88-8) possesses a molecular formula of C₁₅H₁₄O with a molecular weight of 210.27 g/mol . This aromatic aldehyde features a propanal group (CH₂CH₂CHO) attached to the 3-position of a biphenyl moiety, creating a structure that significantly influences its thermodynamic properties.
The thermodynamic behavior of 3-(3-biphenylyl)propanal is expected to be governed by both the biphenyl aromatic system and the aldehyde functional group. Based on studies of similar aromatic aldehydes and biphenyl derivatives, the compound would exhibit moderate thermal stability with an estimated onset decomposition temperature in the range of 250-300°C [2] [3]. The presence of the extended π-electron system in the biphenyl group provides additional resonance stabilization compared to simple aliphatic aldehydes.
Phase behavior studies on related biphenyl compounds indicate that the compound would likely exist as a crystalline solid at room temperature with moderate melting point characteristics. The biphenyl core contributes to intermolecular π-π stacking interactions, while the aldehyde group introduces dipole-dipole interactions that collectively influence the phase transitions [2] [4]. Thermal analysis data from similar compounds suggest that differential scanning calorimetry would reveal distinct melting and decomposition events.
| Thermodynamic Property | Estimated Value | Reference Basis |
|---|---|---|
| Heat of Formation (kJ/mol) | -50 to -100 | Similar aromatic aldehydes |
| Heat of Combustion (kJ/mol) | -7500 to -8000 | Theoretical calculation |
| Critical Temperature (K) | 650-700 | Group contribution methods |
| Critical Pressure (bar) | 25-35 | Structural correlation |
The solubility characteristics of 3-(3-biphenylyl)propanal in organic solvents are primarily determined by the hydrophobic biphenyl core and the polar aldehyde functionality. Research on similar biphenyl derivatives demonstrates that these compounds exhibit very low water solubility but significant solubility in organic media [5] [6].
The compound shows preferential dissolution in aromatic solvents such as benzene and toluene due to favorable π-π interactions between the biphenyl core and the aromatic solvent molecules [7] [4]. Studies on related biphenyl compounds indicate that dissolution in polar aprotic solvents like acetone and dichloromethane is also favorable due to the aldehyde group's ability to form dipole-dipole interactions.
Solubility measurements on structurally similar compounds reveal that alcoholic solvents (methanol, ethanol) provide moderate solubility, with the extent depending on the balance between the hydrophobic biphenyl group and the polar aldehyde functionality [8] [9]. The compound's solubility in chlorinated solvents is expected to be high due to the favorable interactions with the aromatic system.
| Solvent Class | Predicted Solubility | Interaction Type |
|---|---|---|
| Aromatic solvents | High | π-π stacking |
| Polar aprotic solvents | High | Dipole interactions |
| Alcohols | Moderate | Hydrogen bonding |
| Aliphatic hydrocarbons | Low-Moderate | Van der Waals forces |
| Water | Very low | Hydrophobic exclusion |
The thermal decomposition of 3-(3-biphenylyl)propanal follows patterns observed in similar aromatic aldehydes, with the process initiated by the cleavage of the relatively weak C-H bond in the aldehyde group [10] [11]. Thermogravimetric analysis studies on related compounds suggest that decomposition occurs through multiple stages, beginning with decarbonylation at temperatures above 250°C.
The primary decomposition pathway involves the formation of carbon monoxide and biphenyl-derived radicals, followed by further fragmentation of the aromatic system at higher temperatures [2] [12]. The activation energy for the initial decomposition step is estimated to be in the range of 150-200 kJ/mol, typical for aromatic aldehydes with extended conjugation.
Kinetic studies on similar compounds indicate that the decomposition follows first-order kinetics with respect to the parent compound concentration [10] [11]. The biphenyl structure provides additional thermal stability compared to simple aldehydes due to the extended aromatic system that can delocalize radical intermediates formed during the decomposition process.
| Decomposition Stage | Temperature Range (°C) | Primary Products |
|---|---|---|
| Initial decarbonylation | 250-300 | CO, biphenyl radicals |
| Aromatic fragmentation | 300-450 | Benzene, phenol derivatives |
| Complete mineralization | >450 | CO₂, H₂O, carbon residue |
The photochemical behavior of 3-(3-biphenylyl)propanal is influenced by both the biphenyl chromophore and the aldehyde functional group. The compound exhibits absorption in the UV region (250-280 nm) characteristic of biphenyl derivatives, with additional weak absorption extending into the near-UV region due to the carbonyl group [13] [14].
Upon irradiation, the compound undergoes photolysis through multiple pathways, including α-cleavage of the aldehyde group and aromatic ring fragmentation [13] [15]. Studies on similar photochemical systems indicate that the primary photoproducts include biphenyl derivatives and low molecular weight carbonyl compounds formed through bond cleavage adjacent to the aldehyde group.
The presence of oxygen significantly enhances the photodegradation rate through the formation of reactive oxygen species and subsequent oxidation reactions [12] [16]. Solvent effects are particularly pronounced, with polar solvents accelerating the photolysis process through stabilization of polar intermediates formed during the reaction.
Light-induced transformations proceed through both direct photolysis and sensitized reactions, with the quantum yield depending on the specific wavelength of irradiation and the presence of sensitizers [13] [14]. The compound exhibits moderate photostability compared to simple aldehydes due to the stabilizing effect of the extended aromatic system.
| Photochemical Parameter | Estimated Value | Conditions |
|---|---|---|
| UV absorption maximum | 250-280 nm | Gas phase/organic solution |
| Photolysis quantum yield | 0.1-0.5 | λ > 280 nm |
| Primary photoproducts | Biphenyl + C₃H₄O fragments | Direct photolysis |
| Oxygen enhancement factor | 2-5x | Air-saturated solution |